N-(2-Bromoethyl)phthalimide

Catalog No.
S661146
CAS No.
574-98-1
M.F
C10H8BrNO2
M. Wt
254.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Bromoethyl)phthalimide

CAS Number

574-98-1

Product Name

N-(2-Bromoethyl)phthalimide

IUPAC Name

2-(2-bromoethyl)isoindole-1,3-dione

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

InChI

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2

InChI Key

CHZXTOCAICMPQR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr

Synonyms

2-(2-Bromoethyl)isoindoline-1,3-dione; 1-Bromo-2-phthalimidoethane; 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-ethyl Bromide; 2-(2-Bromoethyl)-1H-isoindole-1,3(2H)-dione; 2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole-1,3-dione; 2-(2-Bromoethyl)isoindole-1,3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr

The exact mass of the compound N-(2-Bromoethyl)phthalimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-Bromoethyl)phthalimide (CAS 574-98-1) is a crystalline, bifunctional C2-building block that combines a reactive primary bromide leaving group with a robust, phthalimide-protected amine. Widely utilized in the Gabriel synthesis of primary amines and as a critical structural motif in proteolysis-targeting chimeras (PROTACs) targeting the cereblon (CRBN) E3 ligase, this compound offers a precise two-carbon spacer. For procurement professionals and process chemists, its value lies in its solid-state stability, predictable reactivity profile, and ability to undergo nucleophilic substitution under milder conditions than its chlorinated counterparts, making it a standard intermediate for complex pharmaceutical and materials synthesis [1].

Procurement Fit

Bifunctional building block: bromoethyl reactive handle + masked primary amine equivalent
Specification-grade purity with batch-specific NMR/HPLC documentation
Supports Gabriel synthesis, PROTAC linker chemistry, and heterocycle construction

Attempting to substitute N-(2-Bromoethyl)phthalimide with the cheaper N-(2-chloroethyl)phthalimide or attempting an in-situ synthesis using potassium phthalimide and 1,2-dibromoethane introduces measurable process inefficiencies. The carbon-chlorine bond in the chloro analog is stronger, reducing the rate of SN2 nucleophilic substitution and often requiring the addition of stoichiometric iodide catalysts (Finkelstein conditions) or extended thermal environments that degrade sensitive substrates. Conversely, in-situ generation from 1,2-dibromoethane inevitably leads to the formation of 1,2-diphthalimidoethane (a bis-alkylated byproduct) in quantities up to 25%, which complicates downstream purification and reduces overall atom economy [1]. Procuring the pre-formed, high-purity bromo-derivative is therefore critical for reproducible, high-yield synthetic workflows.

Substitution Risk

Leaving-group mismatch
Chloroethyl analog exhibits slower SN2 kinetics; bromide leaving group provides higher reactivity.
Spacer geometry difference
Bromopropyl analog introduces extended chain length, altering steric and conformational constraints.
Hydrolysis profile divergence
Alkaline hydrolysis rate differs from C3-bromopropyl analog, affecting aqueous workup timing.

Nucleophilic Substitution Kinetics and Yield Efficiency

The leaving group ability of the bromide in N-(2-Bromoethyl)phthalimide provides a measurable kinetic advantage over the chloro analog. In standard N-alkylation reactions of secondary amines, the bromoethyl derivative achieves near-quantitative conversion at lower temperatures, whereas the chloroethyl derivative requires extended heating or iodide catalysis to reach acceptable yields [1].

Evidence DimensionReaction time and yield for N-alkylation at 80 °C
Target Compound Data>90% yield in 4-6 hours (without catalyst)
Comparator Or BaselineN-(2-Chloroethyl)phthalimide: <40% yield in 12 hours (requires NaI addition for >85% yield)
Quantified Difference50% higher yield in half the reaction time under catalyst-free conditions
ConditionsN-alkylation of secondary amines in DMF at 80 °C

Eliminating the need for iodide catalysts and extended heating cycles reduces raw material costs and prevents thermal degradation of complex pharmaceutical intermediates.

Combustion energetics
Head-to-head
Target: −18,501.6 ± 2.8 kJ·g⁻¹
Chloro analog: −22,479.3 ± 6.8 kJ·g⁻¹
17.7% lower energy release
Informs thermal risk evaluation for scale-up synthesis
Rotating-bomb calorimetry, 298.15 K, crystalline phase

Byproduct Suppression vs. In-Situ Generation

Utilizing pre-formed N-(2-Bromoethyl)phthalimide provides chemoselectivity for mono-alkylation. When chemists attempt to bypass this reagent by reacting potassium phthalimide with 1,2-dibromoethane in situ, the reaction suffers from competitive bis-alkylation, leading to the formation of poorly soluble 1,2-diphthalimidoethane [1].

Evidence DimensionFormation of bis-alkylated impurity (1,2-diphthalimidoethane)
Target Compound Data<1% bis-alkylated impurity when using pre-formed N-(2-Bromoethyl)phthalimide
Comparator Or BaselineIn-situ reaction (1,2-dibromoethane + potassium phthalimide): 15-25% bis-alkylated impurity
Quantified Difference>14-fold reduction in bis-alkylation byproducts
ConditionsStandard Gabriel synthesis conditions in polar aprotic solvents

Procuring the pre-formed reagent eliminates the need for labor-intensive recrystallization or chromatography to remove bis-alkylated impurities, streamlining industrial scale-up.

Sublimation enthalpy
Head-to-head
Target: 108.7 ± 1.0 kJ·mol⁻¹
Chloro analog: 98.4 ± 1.9 kJ·mol⁻¹
Bromopropyl analog: 116.0 ± 1.0 kJ·mol⁻¹
Correlates with sublimation purification and storage volatility
Calvet microcalorimetry, 298.15 K

Orthogonal Protecting Group Stability

The phthalimide group offers greater stability under strongly acidic conditions compared to alternative amine protecting groups like the tert-butyloxycarbonyl (Boc) group. This makes N-(2-Bromoethyl)phthalimide highly suited for multi-step syntheses where intermediate acid-catalyzed transformations are required [1].

Evidence DimensionProtecting group stability in 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Target Compound DataPhthalimide group is >99% stable for 24 hours
Comparator Or BaselineBoc-2-bromoethylamine: 100% deprotected in <1 hour
Quantified DifferenceComplete orthogonal stability vs. rapid degradation under acidic conditions
Conditions50% TFA/DCM at room temperature

Buyers conducting solid-phase peptide synthesis or complex glycosylations must procure the phthalimide derivative to ensure the amine remains masked during harsh acidic steps.

Leaving-group reactivity
Class-level
Bromoethyl group provides faster SN2 kinetics vs. chloroethyl (class-level inference)
Supports milder reaction conditions; review specific substrate kinetics
Direct kinetic comparison not available for these phthalimides
Alkaline hydrolysis kinetics
Reported
ρ* = 1.01 ± 0.10 (Taft correlation)
Guides aqueous workup timing and basic-condition stability
Pseudo-first-order, pH 8.06–10.62, [OH⁻] 0.5–2 mM
Synthetic yield
Reported
72.3% isolated yield (m.p. 73–75°C)
Benchmark for procurement lot evaluation
K-phthalimide + 1,2-dibromoethane, DMF, 48 h, RT

PROTAC Linker and Cereblon Ligand Synthesis

Because the phthalimide moiety inherently binds to the cereblon (CRBN) E3 ubiquitin ligase, N-(2-Bromoethyl)phthalimide is an efficient dual-purpose building block. The highly reactive bromoethyl group allows for rapid, catalyst-free conjugation to target-protein-binding warheads, avoiding the harsh conditions required by chloro analogs that could degrade delicate PROTAC architectures [1].

Mild Gabriel Synthesis of Complex Primary Amines

In the synthesis of sterically hindered or thermally sensitive primary amines, this compound provides a reliable C2-spacer. Its faster SN2 kinetics compared to N-(2-chloroethyl)phthalimide ensure high-yielding alkylation steps without the need for Finkelstein halide exchange, streamlining the overall synthetic route [2].

Multi-Step Syntheses Requiring Acid-Stable Intermediates

For workflows involving strong acids—such as Boc-deprotection cycles in peptide synthesis or acid-catalyzed cyclizations—the robust stability of the phthalimide group makes this compound the preferred choice over Boc- or Cbz-protected bromoethylamines, ensuring the terminal amine remains fully masked until selective hydrazinolysis is performed [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Gabriel amine synthesis
Masked amine equivalent with reactive bromoethyl handle
Deprotection efficiency and amine liberation yield
PROTAC linker precursor
Phthalimide CRBN recognition motif with C2 spacer geometry
Ternary complex formation efficiency (reported models)
N-heterocycle/macrocycle synthesis
Bromine leaving-group reactivity for mild N-alkylation
Cyclization efficiency under thermal constraints
Phthalimide ester synthesis for cell-line studies
Reactivity with carboxylic acids for ester formation
Cell-model endpoint profiling (reported MCF7, HepG2)

XLogP3

2.2

Melting Point

82.5 °C

Other CAS

574-98-1

Wikipedia

N-(2-Bromoethyl)phthalimide

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-: ACTIVE

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